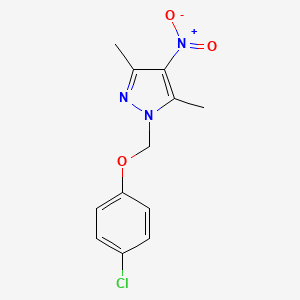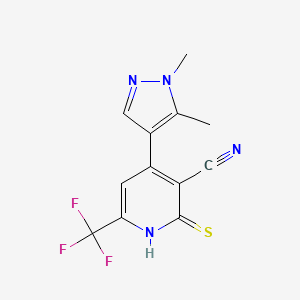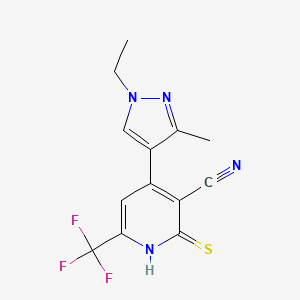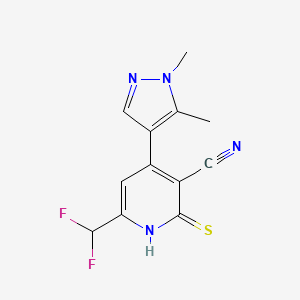
6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile
Overview
Description
6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile, also known as DFP-10825, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using a unique method and has shown promising results in scientific research applications. In
Mechanism of Action
6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile exerts its anti-cancer effects by inhibiting the activity of a key enzyme involved in the synthesis of DNA. This leads to the accumulation of DNA damage and ultimately results in the death of cancer cells. In addition, 6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile has been shown to inhibit the activity of enzymes involved in the production of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.
Biochemical and Physiological Effects:
6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile has been shown to exhibit low toxicity and high selectivity towards cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In addition, 6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile has been shown to improve cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile is a highly potent and selective compound that has shown promising results in scientific research applications. However, its high potency also presents challenges in terms of dosage and toxicity. In addition, the synthesis method for 6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile is complex and requires specialized equipment and expertise.
Future Directions
There are several future directions for the research and development of 6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile. One potential direction is the optimization of the synthesis method to improve yield and purity. Another direction is the exploration of the therapeutic potential of 6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile in other neurological disorders, such as Huntington's disease and multiple sclerosis. Additionally, the development of novel drug delivery systems for 6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile could improve its efficacy and reduce toxicity.
Conclusion:
6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile is a novel compound that has shown promising results in scientific research applications. Its potent anti-cancer and neuroprotective effects make it an attractive candidate for the treatment of a wide range of diseases. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
Scientific Research Applications
6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent inhibitory activity against a wide range of cancer cell lines, including lung, breast, and colon cancer. In addition, 6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile has shown promising results in the treatment of Alzheimer's disease and Parkinson's disease. Its ability to cross the blood-brain barrier makes it an attractive candidate for the treatment of neurological disorders.
properties
IUPAC Name |
6-(difluoromethyl)-4-(1,5-dimethylpyrazol-4-yl)-2-sulfanylidene-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10F2N4S/c1-6-9(5-16-18(6)2)7-3-10(11(13)14)17-12(19)8(7)4-15/h3,5,11H,1-2H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVBTXDXTBAYPGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=C(C(=S)NC(=C2)C(F)F)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10F2N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501117639 | |
| Record name | 6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-dihydro-2-thioxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-2-mercaptonicotinonitrile | |
CAS RN |
1001519-35-2 | |
| Record name | 6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-dihydro-2-thioxo-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1001519-35-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-(Difluoromethyl)-4-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2-dihydro-2-thioxo-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501117639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




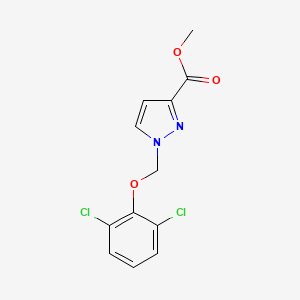
![methyl 1-[(2,4-dichlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334645.png)

![methyl 1-[(2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334663.png)
![methyl 1-[(4-chloro-2-methylphenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B3334665.png)
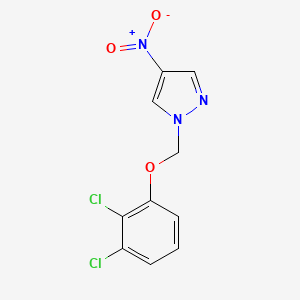
![methyl 1-[(4-chlorophenoxy)methyl]-1H-pyrazole-5-carboxylate](/img/structure/B3334673.png)

